molecular formula C11H18O6 B1595767 Trimethyl pentane-1,3,5-tricarboxylate CAS No. 5464-63-1

Trimethyl pentane-1,3,5-tricarboxylate

Cat. No. B1595767
CAS RN: 5464-63-1
M. Wt: 246.26 g/mol
InChI Key: BAWAMGSZOXWVIB-UHFFFAOYSA-N
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Description

Trimethyl pentane-1,3,5-tricarboxylate, also known as Trimethyl 1,3,5-benzenetricarboxylate, is an organic compound . It is a derivative of trimesic acid, which is also known as benzene-1,3,5-tricarboxylic acid .


Synthesis Analysis

The synthesis of Trimethyl pentane-1,3,5-tricarboxylate involves the reaction of benzene-1,3,5-tricarboxylic acid with methanol in the presence of concentrated sulfuric acid . The solution is refluxed for 30 minutes and then stirred at 72°C overnight .


Molecular Structure Analysis

The molecular formula of Trimethyl pentane-1,3,5-tricarboxylate is C11H18O6 . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Trimethyl pentane-1,3,5-tricarboxylate is the esterification of benzene-1,3,5-tricarboxylic acid with methanol . This reaction is facilitated by the use of sulfuric acid as a catalyst .


Physical And Chemical Properties Analysis

Trimethyl pentane-1,3,5-tricarboxylate is a solid at room temperature . It has a boiling point of 281°C and a density of 1.114 . The flash point of this compound is 117°C .

Mechanism of Action

While the specific mechanism of action of Trimethyl pentane-1,3,5-tricarboxylate is not explicitly mentioned in the search results, it is known that benzene-1,3,5-tricarboxamides, a related class of compounds, can form supramolecular polymers . These polymers have been shown to mimic fibrous structures found in nature, making them potential candidates for the creation of functional multicomponent biomaterials .

Safety and Hazards

Trimethyl pentane-1,3,5-tricarboxylate may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin, eyes, and clothing, and to ensure adequate ventilation when handling this compound . In case of contact, immediate medical attention is advised .

Future Directions

Research on benzene-1,3,5-tricarboxamides, a related class of compounds, has shown potential in the creation of functional multicomponent biomaterials . This suggests that Trimethyl pentane-1,3,5-tricarboxylate and similar compounds could have potential applications in the development of new materials .

properties

IUPAC Name

trimethyl pentane-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-15-9(12)6-4-8(11(14)17-3)5-7-10(13)16-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWAMGSZOXWVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280083
Record name trimethyl pentane-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5464-63-1
Record name NSC15393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trimethyl pentane-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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